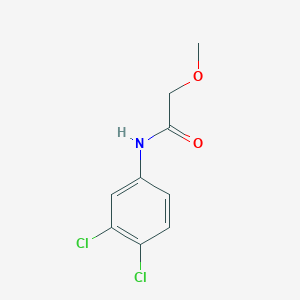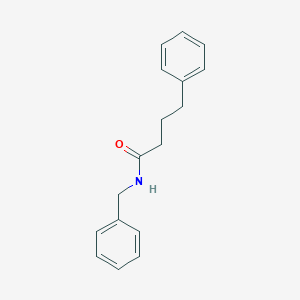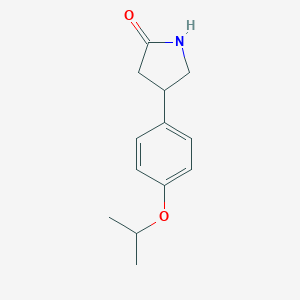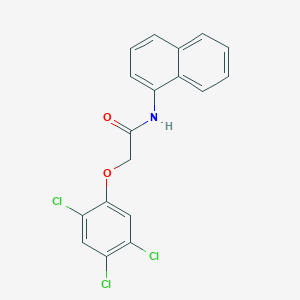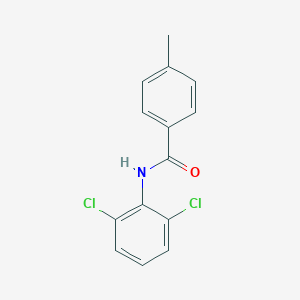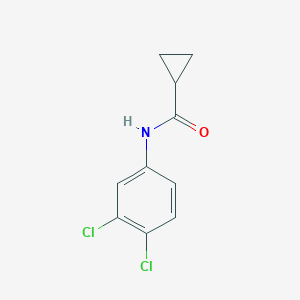
N-(9H-fluoren-2-yl)-2-methylpropanamide
描述
N-(9H-fluoren-2-yl)-2-methylpropanamide (FMA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. FMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 237.32 g/mol.
科学研究应用
N-(9H-fluoren-2-yl)-2-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(9H-fluoren-2-yl)-2-methylpropanamide has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(9H-fluoren-2-yl)-2-methylpropanamide has also been studied for its potential use as a fluorescent probe for imaging applications, due to its high fluorescence quantum yield and photostability. In materials science, N-(9H-fluoren-2-yl)-2-methylpropanamide has been used as a building block for the synthesis of conjugated polymers, which have potential applications in organic electronics.
作用机制
The mechanism of action of N-(9H-fluoren-2-yl)-2-methylpropanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(9H-fluoren-2-yl)-2-methylpropanamide has been shown to induce cell cycle arrest and apoptosis, possibly through the inhibition of protein synthesis and DNA damage. N-(9H-fluoren-2-yl)-2-methylpropanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer progression. In imaging applications, N-(9H-fluoren-2-yl)-2-methylpropanamide acts as a fluorescent probe by absorbing light energy and emitting it at a longer wavelength, allowing for the visualization of biological structures.
Biochemical and Physiological Effects:
N-(9H-fluoren-2-yl)-2-methylpropanamide has been shown to have both biochemical and physiological effects. In cancer cells, N-(9H-fluoren-2-yl)-2-methylpropanamide has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. N-(9H-fluoren-2-yl)-2-methylpropanamide has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression patterns. In imaging applications, N-(9H-fluoren-2-yl)-2-methylpropanamide has been shown to selectively accumulate in certain tissues, allowing for the visualization of biological structures.
实验室实验的优点和局限性
N-(9H-fluoren-2-yl)-2-methylpropanamide has several advantages for lab experiments, including its high purity, solubility in organic solvents, and potential applications in various fields. However, N-(9H-fluoren-2-yl)-2-methylpropanamide also has some limitations, including its low water solubility, which can make it difficult to study in aqueous environments. N-(9H-fluoren-2-yl)-2-methylpropanamide also has limited stability under certain conditions, which can affect its performance in experiments.
未来方向
There are several future directions for the study of N-(9H-fluoren-2-yl)-2-methylpropanamide, including its potential applications in drug development, materials science, and imaging. In drug development, N-(9H-fluoren-2-yl)-2-methylpropanamide could be further studied for its anticancer activity and potential use as a therapeutic agent. In materials science, N-(9H-fluoren-2-yl)-2-methylpropanamide could be used as a building block for the synthesis of new materials with unique properties. In imaging, N-(9H-fluoren-2-yl)-2-methylpropanamide could be further developed as a fluorescent probe for the visualization of biological structures. Overall, the study of N-(9H-fluoren-2-yl)-2-methylpropanamide has the potential to lead to new discoveries and advancements in various fields.
属性
CAS 编号 |
60550-87-0 |
|---|---|
产品名称 |
N-(9H-fluoren-2-yl)-2-methylpropanamide |
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC 名称 |
N-(9H-fluoren-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C17H17NO/c1-11(2)17(19)18-14-7-8-16-13(10-14)9-12-5-3-4-6-15(12)16/h3-8,10-11H,9H2,1-2H3,(H,18,19) |
InChI 键 |
DHMMTGSEYAATET-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
规范 SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
其他 CAS 编号 |
60550-87-0 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





